6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde
Overview
Description
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a bromine atom at the 6th position and a carbaldehyde group at the 1st position, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde typically involves the bromination of 4,4-dimethyl-3,4-dihydroquinoline followed by formylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The formylation step often employs reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylic acid.
Reduction: 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbaldehyde group play crucial roles in its reactivity and binding affinity, influencing its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Chloro-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and applications.
6-Bromo-4,4-dimethylquinoline:
Uniqueness
6-Bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carbaldehyde is unique due to the presence of both the bromine atom and the carbaldehyde group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)5-6-14(8-15)11-4-3-9(13)7-10(11)12/h3-4,7-8H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCNJLPVZRRDNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C2=C1C=C(C=C2)Br)C=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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